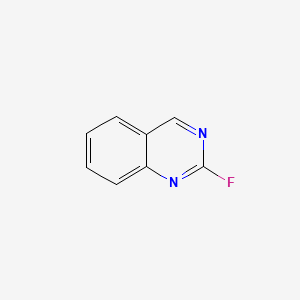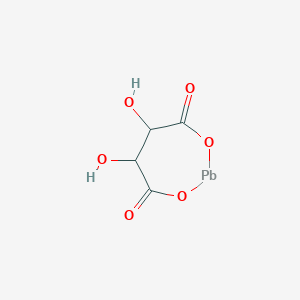
Lead(II)tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) tartrate can be synthesized by reacting lead(II) acetate with tartaric acid. The reaction typically occurs in an aqueous medium, where lead(II) acetate is dissolved in water and tartaric acid is added to the solution. The resulting lead(II) tartrate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced by mixing lead(II) nitrate with sodium tartrate in an aqueous solution. The lead(II) tartrate precipitates out and is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lead(II) tartrate undergoes various chemical reactions, including:
Oxidation: Lead(II) tartrate can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Lead(II) tartrate can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Reagents like sodium chloride or potassium iodide in aqueous solutions.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Elemental lead.
Substitution: Lead(II) chloride or lead(II) iodide.
Scientific Research Applications
Lead(II) tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of certain types of glass and ceramics
Mechanism of Action
The mechanism of action of lead(II) tartrate involves its interaction with various biological molecules. Lead(II) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity and disrupt cellular processes. The tartrate ion can also chelate metal ions, affecting their availability and reactivity .
Comparison with Similar Compounds
Lead(II) acetate: Another lead(II) salt with acetate ions.
Lead(II) nitrate: A lead(II) salt with nitrate ions.
Lead(II) chloride: A lead(II) salt with chloride ions.
Comparison:
Lead(II) tartrate vs. Lead(II) acetate: Lead(II) tartrate has a more complex crystalline structure and different solubility properties compared to lead(II) acetate.
Lead(II) tartrate vs. Lead(II) nitrate: Lead(II) tartrate is less soluble in water than lead(II) nitrate, making it more suitable for certain applications.
Lead(II) tartrate vs. Lead(II) chloride: Lead(II) tartrate has different reactivity and stability compared to lead(II) chloride, which can influence its use in various chemical processes.
Properties
Molecular Formula |
C4H4O6Pb |
|---|---|
Molecular Weight |
355 g/mol |
IUPAC Name |
5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
AYPZCTCULRIASE-UHFFFAOYSA-L |
Canonical SMILES |
C1(C(C(=O)O[Pb]OC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



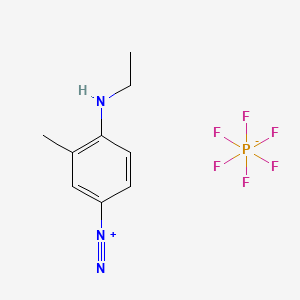

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
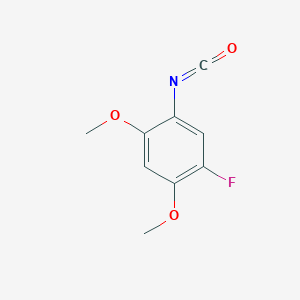

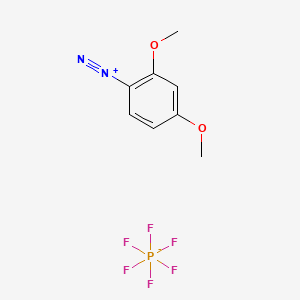

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
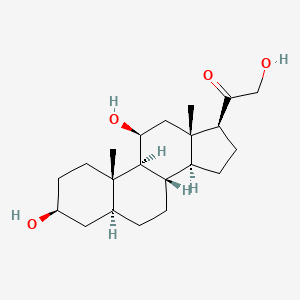
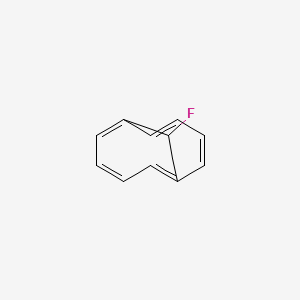
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)

